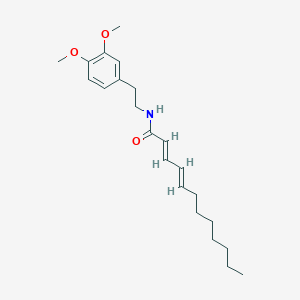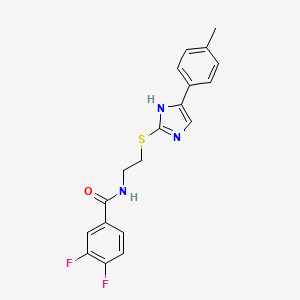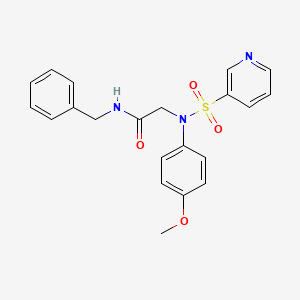
WOBE437
概要
説明
WOBE437 is a selective endocannabinoid reuptake inhibitor that has shown significant potential in scientific research. It is known for its ability to inhibit the transport of anandamide and 2-arachidonoylglycerol, which are key endocannabinoids involved in various physiological processes . This compound has been studied for its effects on pain, inflammation, and multiple sclerosis .
科学的研究の応用
WOBE437 has a wide range of scientific research applications. It has been studied for its potential in treating multiple sclerosis, where it has shown to reduce disease progression in mouse models . The compound has also demonstrated analgesic, anxiolytic, and anti-inflammatory effects . In addition, this compound has been used to study the endocannabinoid system and its role in various physiological processes . Its ability to selectively inhibit endocannabinoid reuptake makes it a valuable tool in research related to pain, inflammation, and neurodegenerative diseases .
作用機序
The mechanism of action of WOBE437 involves the inhibition of endocannabinoid reuptake, leading to increased levels of anandamide and 2-arachidonoylglycerol . These endocannabinoids then interact with cannabinoid receptors, such as the type 1 cannabinoid receptor, to exert their effects . The compound’s action is mediated via different receptors, reflecting the pleiotropic action of endocannabinoids in complex pathophysiological conditions . This compound has been shown to increase anandamide uptake by disrupting N-acylethanolamine levels .
実験室実験の利点と制限
2E,4E-DDE has several advantages for use in lab experiments. It is a mild and efficient method of synthesizing alkenes, and it is relatively easy to obtain and use. Additionally, the compound is relatively stable and has a long shelf life. However, there are some limitations to using 2E,4E-DDE in lab experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, the compound is toxic and must be handled with caution.
将来の方向性
There are several potential future directions for research on 2E,4E-DDE. Further research could be conducted to better understand the exact mechanism of action of the compound and to identify additional biochemical and physiological effects. Additionally, further research could be conducted to determine the optimal dosage and usage of 2E,4E-DDE for various applications. Finally, further research could be conducted to explore the potential of 2E,4E-DDE as a therapeutic agent for various diseases.
Safety and Hazards
準備方法
The synthesis of WOBE437 involves several steps, including the preparation of microsomes and the use of cofactor NADPH solution. The compound is incubated with these reagents in 96-well plates at 37°C .
化学反応の分析
WOBE437 undergoes various chemical reactions, including interactions with different receptors and enzymes. It has been shown to disrupt cellular levels of N-acylethanolamines within 10 minutes of treatment . The compound is known to increase anandamide uptake by disrupting N-acylethanolamine levels . Common reagents used in these reactions include NADPH and other cofactors . The major products formed from these reactions are increased levels of anandamide and 2-arachidonoylglycerol .
類似化合物との比較
WOBE437 is unique in its selective inhibition of endocannabinoid reuptake. Similar compounds include RX-055, which is a derivative of this compound and shows similar activity . RX-055 has been reported to irreversibly block membrane transport of endocannabinoids, providing mechanistic insights into the process . Other similar compounds include OMDM-1, which is a widely used selective inhibitor of anandamide uptake . unlike this compound, OMDM-1 does not increase anandamide uptake in Neuro-2a cells .
特性
IUPAC Name |
(2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]dodeca-2,4-dienamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-4-5-6-7-8-9-10-11-12-13-22(24)23-17-16-19-14-15-20(25-2)21(18-19)26-3/h10-15,18H,4-9,16-17H2,1-3H3,(H,23,24)/b11-10+,13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHLFCSEHHJQRN-AQASXUMVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC=CC(=O)NCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C=C/C(=O)NCCC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (2E,4E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dodecadienamide (WOBE437)?
A1: this compound acts as a selective endocannabinoid reuptake inhibitor (SERI) [, , , ]. This means it prevents the cellular reuptake of endocannabinoids, specifically anandamide (AEA) and 2-arachidonoylglycerol (2-AG), leading to increased levels of these signaling lipids in the synaptic cleft.
Q2: What are the downstream effects of this compound's inhibition of endocannabinoid reuptake?
A2: By increasing AEA and 2-AG levels, this compound indirectly enhances their activity at cannabinoid receptors. This has been shown to produce various therapeutic effects in animal models, including:
- Analgesia (pain relief): this compound demonstrated analgesic effects in acute pain models through CB1 receptor activation [] and in chronic pain models involving CB1, CB2, and PPARγ receptors [].
- Anti-inflammatory effects: this compound attenuated inflammation in a model of chronic inflammation, suggesting potential for treating inflammatory conditions [, ].
- Anxiolytic effects: this compound exhibited anxiolytic effects, highlighting its potential for managing anxiety disorders [].
- Reduced disease progression in a mouse model of multiple sclerosis: this compound significantly reduced disease severity and promoted recovery in an experimental autoimmune encephalomyelitis model, potentially via CB1 and CB2 receptor-dependent mechanisms [].
Q3: How does the structure of this compound influence its activity?
A3: Modifications to both the dodecadienoyl domain and the dimethoxyphenylethyl head group of this compound have been explored to understand structure-activity relationships []. While no synthesized analog surpassed the potency of this compound, these studies revealed key structural elements for potent inhibition of anandamide uptake. For instance, replacing either methoxy substituent in the head group with a bulkier alkoxy group significantly impacted activity [].
Q4: What are the pharmacokinetic properties of this compound?
A4: Studies demonstrate that this compound is orally bioavailable, reaching peak concentrations in plasma and brain within a short timeframe []. This makes it a promising candidate for further development as a therapeutic agent. Additionally, it has been shown to be cleared from the brain after approximately 180 minutes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Oxa-8-thiaspiro[4.5]dec-2-en-4-one 8,8-dioxide](/img/structure/B2570810.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)
![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)
![N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2570814.png)

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)
![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)
![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2570830.png)